molecular formula C21H28O5 B7788994 Cortisone-[2H7]

Cortisone-[2H7]

Cat. No.: B7788994
M. Wt: 360.4 g/mol
InChI Key: MFYSYFVPBJMHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone-[2H7] is a deuterated form of cortisone, a pregnene (21-carbon) steroid hormone. It is a naturally occurring corticosteroid metabolite used as a pharmaceutical prodrug. Cortisone is converted from cortisol by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2, particularly in the kidneys . Cortisone-[2H7] is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortisone-[2H7] involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source .

Industrial Production Methods

Industrial production of cortisone and its derivatives, including cortisone-[2H7], often starts with natural precursors such as diosgenin, which is derived from plant sources. The process involves multiple steps, including microbial transformation, chemical modifications, and purification . The use of biotransformations and enzymatic processes has made the production more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

Cortisone-[2H7] undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon . The conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Major Products

The major products formed from these reactions include deuterated cortisone derivatives, which are used in various research applications to study metabolic pathways and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cortisone-[2H7] include:

Uniqueness

Cortisone-[2H7] is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, distinguishing it from other corticosteroids .

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSYFVPBJMHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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